Calcium bis(2-(2-(3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)butylidene)-alpha-methylpyrrolidine-1-propanesulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium bis(2-(2-(3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)butylidene)-alpha-methylpyrrolidine-1-propanesulphonate) is a complex organic compound with a unique structure that includes thioxothiazolidine and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calcium bis(2-(2-(3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)butylidene)-alpha-methylpyrrolidine-1-propanesulphonate) involves multiple steps, starting with the preparation of the thioxothiazolidine and pyrrolidine intermediates. These intermediates are then reacted under specific conditions to form the final compound. The reaction typically requires controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Calcium bis(2-(2-(3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)butylidene)-alpha-methylpyrrolidine-1-propanesulphonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxothiazolidine moiety to a thiazolidine.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
Calcium bis(2-(2-(3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)butylidene)-alpha-methylpyrrolidine-1-propanesulphonate) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Calcium bis(2-(2-(3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)butylidene)-alpha-methylpyrrolidine-1-propanesulphonate) involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and proteins involved in oxidative stress and inflammation, leading to its potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of redox-sensitive signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- **3-[(E)-(3-Benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
- **3-[(Z)-(3-Butyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
Calcium bis(2-(2-(3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)butylidene)-alpha-methylpyrrolidine-1-propanesulphonate) is unique due to its specific combination of thioxothiazolidine and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
93882-02-1 |
---|---|
Molecular Formula |
C34H50CaN4O8S6 |
Molecular Weight |
875.3 g/mol |
IUPAC Name |
calcium;4-[(2E)-2-[(2E)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)butylidene]pyrrolidin-1-yl]butane-2-sulfonate |
InChI |
InChI=1S/2C17H26N2O4S3.Ca/c2*1-4-13(15-16(20)19(5-2)17(24)25-15)11-14-7-6-9-18(14)10-8-12(3)26(21,22)23;/h2*11-12H,4-10H2,1-3H3,(H,21,22,23);/q;;+2/p-2/b2*14-11+,15-13+; |
InChI Key |
JTAMCXBRFQNMED-MVRJMCMYSA-L |
Isomeric SMILES |
CC/C(=C/1\SC(=S)N(C1=O)CC)/C=C\2/N(CCC2)CCC(S(=O)(=O)[O-])C.CC/C(=C/1\SC(=S)N(C1=O)CC)/C=C\2/N(CCC2)CCC(S(=O)(=O)[O-])C.[Ca+2] |
Canonical SMILES |
CCC(=C1C(=O)N(C(=S)S1)CC)C=C2CCCN2CCC(C)S(=O)(=O)[O-].CCC(=C1C(=O)N(C(=S)S1)CC)C=C2CCCN2CCC(C)S(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.